3-(Bromomethyl)benzyltriphenylphosphonium bromide

Description

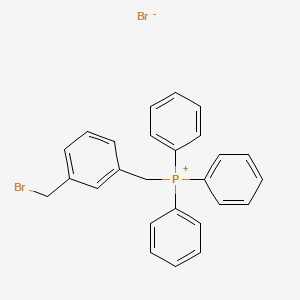

3-(Bromomethyl)benzyltriphenylphosphonium bromide (CAS: 14366-74-6; molecular formula: C26H23Br2P) is a quaternary phosphonium salt characterized by a benzyl group substituted with a bromomethyl moiety at the meta position. This compound is widely utilized as a precursor in organic synthesis, particularly for generating organic azides (e.g., 3-(azidomethyl)benzyltriphenylphosphonium bromide via nucleophilic substitution with NaN3) . It also serves as a critical intermediate in the preparation of mitochondrial-targeted probes, such as MitoB and its deuterated analogs, which are employed in reactive oxygen species (ROS) detection .

Properties

Molecular Formula |

C26H23Br2P |

|---|---|

Molecular Weight |

526.2 g/mol |

IUPAC Name |

[3-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C26H23BrP.BrH/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26;/h1-19H,20-21H2;1H/q+1;/p-1 |

InChI Key |

FJWFZQIEGHAMIZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-(Bromomethyl)benzyl Bromide

The bromomethyl substituent is introduced onto the benzyl moiety usually by bromination of the corresponding methylbenzyl compound using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide under reflux conditions in an inert atmosphere.

-

- React 3-methylbenzyl derivatives with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or an appropriate solvent.

- Use benzoyl peroxide as a radical initiator.

- Reflux under nitrogen atmosphere for 3 hours.

- Work-up involves washing with water and brine.

- Purify the product by silica gel chromatography using hexane/chloroform mixtures (e.g., 10:1 v/v).

Quaternization with Triphenylphosphine

The bromomethylbenzyl bromide is then reacted with triphenylphosphine to form the phosphonium salt.

-

- Dissolve 3-(bromomethyl)benzyl bromide and triphenylphosphine in a solvent such as xylene, toluene, dichloromethane, or ethanol.

- Reflux the reaction mixture under an inert nitrogen atmosphere for 12-24 hours.

- The reaction proceeds via nucleophilic substitution at the benzylic bromide position.

- Upon completion, cool the reaction, filter the precipitated phosphonium salt.

- Wash with dry toluene or diethyl ether to remove unreacted materials.

- Dry under vacuum, preferably excluding moisture to avoid hydrolysis.

Comparative Data Table of Preparation Methods

| Step | Method/Conditions | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Bromination with NBS and benzoyl peroxide | CCl4, hexane/chloroform | Reflux (~80 °C) | 3 hours | ~48-50 | Silica gel chromatography | Radical bromination; inert atmosphere |

| 2 | Quaternization with triphenylphosphine | Xylene, toluene, DCM, EtOH | Reflux (100-140 °C) | 12-24 hours | 50-99 | Filtration, washing, recrystallization | Inert atmosphere; moisture exclusion needed |

| 2 | Melt method (neat reactants) | None | ~100 °C | 20 minutes | Moderate | Washing with diethyl ether | Rapid, solvent-free alternative |

Analytical and Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Characteristic signals for aromatic protons and benzylic bromomethyl protons (singlet around 4.7–5.4 ppm).

- ^31P NMR: Phosphonium phosphorus resonance typically near δ 23 ppm.

- Melting Point:

- Reported melting points vary with purity but generally in the range of 240–275 °C.

- Mass Spectrometry:

- High-resolution mass spectrometry confirms molecular ion peaks consistent with C26H23Br2P.

- Purity:

- Chromatographic purification and recrystallization yield high-purity white crystalline solids.

Research Findings and Notes

- The bromomethyl group on the benzyl moiety enhances reactivity, allowing further functionalization or use as a precursor in synthetic organic chemistry.

- The quaternary phosphonium salt structure imparts solubility in both aqueous and organic solvents, facilitating biological and chemical applications.

- The preparation methods are robust and reproducible, with the choice of solvent and reaction conditions influencing yield and purity.

- Moisture exclusion during storage is critical to prevent hydrolysis of the phosphonium salt.

- The compound’s synthesis parallels that of other benzyltriphenylphosphonium salts, with positional isomers (e.g., 4-bromomethyl) showing different reactivity profiles.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)benzyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Solvents such as dichloromethane, toluene, and acetonitrile are frequently used.

Catalysts: Catalysts like palladium or copper may be employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3-(Bromomethyl)benzyltriphenylphosphonium bromide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials.

Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium group can stabilize reaction intermediates, facilitating various transformations. The bromide ion can also participate in reactions, either as a leaving group or as a nucleophile .

Comparison with Similar Compounds

Substituent Position Isomers: Para vs. Meta Derivatives

- [4-(Bromomethyl)benzyl]triphenylphosphonium bromide (CAS: 14366-74-6; molecular formula: C26H23Br2P) differs only in the bromomethyl group’s position (para instead of meta). This positional isomerism significantly impacts reactivity in alkylation reactions. For example, the para isomer is more sterically accessible in polymer alkylation, enabling efficient synthesis of poly(piperidinium)s with enhanced thermal stability .

Functional Group Modifications: Hydroxy, Boronic Acid, and Fluorinated Derivatives

- MitoP ((3-hydroxybenzyl)triphenylphosphonium bromide; molecular formula: C25H24BrOP) replaces the bromomethyl group with a hydroxyl group. This modification renders MitoP a mitochondrial-targeted antioxidant, though it lacks the boronic acid functionality required for H2O2 detection .

- MitoB (3-(dihydroxyboronyl)benzyltriphenylphosphonium bromide; molecular formula: C25H25BBrO2P) incorporates a boronic acid group, enabling selective reaction with H2O2 to form phenol derivatives. This property is exploited in mass spectrometry-based ROS quantification in vivo .

- Fluorinated analogs (e.g., tris[4-(trifluoromethyl)phenyl]phosphonium salts) exhibit increased lipophilicity due to trifluoromethyl groups, enhancing cell membrane permeability. These derivatives are favored in drug delivery systems targeting intracellular organelles .

Alkyl Chain and Isotopic Variants

- d15-MitoB (deuterated MitoB) incorporates pentadeuterophenyl groups, replacing hydrogen atoms in the triphenylphosphine moiety. This isotopic labeling facilitates precise quantification in mass spectrometry without altering chemical reactivity .

- 3-Bromopropyltriphenylphosphonium bromide (CAS: 3607-17-8; molecular formula: C21H21Br2P) features a longer alkyl chain, increasing hydrophobicity. Such derivatives are used in ionic liquids and deep eutectic solvents for material science applications .

Counterion and Electronic Effects

- Benzyltriphenylphosphonium chloride (CAS: 1100-88-5) shares the benzyltriphenylphosphonium core but uses chloride as the counterion. The choice of counterion (Br<sup>−</sup> vs. Cl<sup>−</sup>) affects solubility and ionic strength in solvent systems .

- 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (CAS: 61240-20-8; molecular formula: C28H28BrO3P) includes electron-donating methoxy groups, altering electronic properties and stabilizing charge distribution in catalytic applications .

Comparative Data Table

Key Research Findings

- Reactivity in Alkylation : The para-bromomethyl isomer ([4-(bromomethyl)benzyl]triphenylphosphonium bromide) demonstrates superior efficiency in polymer alkylation compared to the meta isomer due to reduced steric hindrance .

- ROS Detection: MitoB’s boronic acid group reacts with H2O2 to form a phenol derivative (MitoP), enabling in vivo ROS quantification via LC-MS .

- Isotopic Labeling : Deuterated analogs like d15-MitoB retain chemical functionality while providing distinct mass signatures for accurate detection .

- Counterion Effects : Bromide salts generally exhibit higher solubility in polar solvents compared to chloride derivatives, influencing their use in ionic liquids .

Biological Activity

3-(Bromomethyl)benzyltriphenylphosphonium bromide is a quaternary ammonium salt that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by a phosphonium center bonded to a triphenyl group and a benzyl moiety with a bromomethyl substituent. Its biological relevance primarily stems from its interactions with cellular components, particularly in mitochondrial function and potential therapeutic applications.

Chemical Structure

The molecular formula of 3-(Bromomethyl)benzyltriphenylphosphonium bromide is . The structure includes a positively charged phosphonium ion, which is significant for its accumulation in mitochondria due to the higher membrane potential in cancer cells compared to normal cells.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.34 g/mol |

| IUPAC Name | 3-(Bromomethyl)benzyltriphenylphosphonium bromide |

| Appearance | White crystalline solid |

The mechanism by which 3-(Bromomethyl)benzyltriphenylphosphonium bromide exerts its biological effects involves the selective accumulation in mitochondria. This accumulation is facilitated by the compound's cationic nature, which allows it to penetrate the negatively charged mitochondrial membrane. Once inside, it can influence mitochondrial function, potentially leading to altered reactive oxygen species (ROS) production and apoptosis in cancer cells.

Biological Activities

Research indicates that compounds containing phosphonium groups often exhibit significant biological activity, particularly in the following areas:

- Antitumor Activity : Studies have shown that triphenylphosphonium derivatives can selectively target cancer cells, leading to enhanced cytotoxicity compared to normal cells. The increased mitochondrial uptake in tumor cells enhances the effectiveness of these compounds as potential anticancer agents.

- Mitochondrial Function Modulation : The compound can modulate mitochondrial respiration and energy production, which may have implications for metabolic disorders and aging-related diseases .

- Nucleophilic Substitution Reactions : The presence of the bromomethyl group allows for further chemical modifications through nucleophilic substitution, enabling the synthesis of various derivatives with potentially enhanced biological properties.

Case Studies

- Cancer Cell Targeting : A study demonstrated that 3-(Bromomethyl)benzyltriphenylphosphonium bromide significantly accumulates in cancer cell mitochondria, leading to increased apoptosis rates compared to non-cancerous cells. The study utilized flow cytometry and mitochondrial assays to quantify cell death and ROS levels.

- Mitochondrial Dysfunction : Another research effort investigated the impact of this compound on mitochondrial dysfunction associated with neurodegenerative diseases. Results indicated that treatment with the compound improved mitochondrial membrane potential and reduced oxidative stress markers in neuronal cell lines .

Comparative Analysis

The biological activity of 3-(Bromomethyl)benzyltriphenylphosphonium bromide can be compared with other similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-(Bromomethyl)benzyltriphenylphosphonium bromide | Similar structure but different halogen | Antitumor properties due to mitochondrial targeting |

| Triphenylphosphine | Base structure without alkyl substituents | Limited biological activity |

| Benzyltriphenylphosphonium chloride | Lacks bromomethyl functionality | Lower reactivity compared to brominated analogs |

Q & A

Q. What is the optimal synthetic route for 3-(Bromomethyl)benzyltriphenylphosphonium bromide?

The compound is typically synthesized via a nucleophilic substitution reaction. A common method involves reacting 3-(bromomethyl)benzyl bromide with triphenylphosphine in toluene under reflux (100°C for 3 hours). The phosphonium salt precipitates and is isolated by filtration, yielding 88–95% purity . Alternative protocols may use acetone or ether as solvents, depending on the reactivity of the benzyl bromide derivative .

Q. How can researchers confirm the structural integrity of this phosphonium salt?

Key characterization methods include:

- Melting Point Analysis : Expected range 230–235°C (literature value) .

- NMR Spectroscopy : H and C NMR to confirm aromatic protons (6.5–7.5 ppm) and the benzyl-bromomethyl group (4.3–4.7 ppm for CHBr).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 436.11 (M-Br) .

- Elemental Analysis : Verify C, H, and Br content against theoretical values.

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as a precursor in Wittig reactions to generate alkenes. For example, reacting its ylide (generated via deprotonation with strong bases like NaH) with aldehydes yields substituted styrenes or conjugated dienes . It is also employed in cross-coupling reactions and as a phase-transfer catalyst .

Q. What safety precautions are necessary during handling?

- Hazard Codes : H303 (harmful if swallowed), H313 (harmful in contact with skin), H333 (toxic if inhaled) .

- Protective Measures : Use gloves, goggles, and fume hoods. Avoid inhalation and direct contact .

- Waste Disposal : Collect organic waste separately and transfer to certified chemical disposal facilities .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in Wittig reactions?

The bromomethyl group at the meta-position introduces steric hindrance, potentially favoring the formation of E-alkenes due to reduced rotational freedom in the ylide intermediate. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity . Experimental optimization may involve adjusting solvent polarity (e.g., THF vs. DMF) or base strength (e.g., KOtBu vs. LDA) .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

Discrepancies in yields (e.g., 88% vs. 95%) may arise from:

- Purity of Starting Materials : Impurities in triphenylphosphine or benzyl bromide derivatives.

- Reaction Time/Temperature : Extended heating (>3 hours) may degrade the product.

- Workup Methods : Incomplete precipitation in non-polar solvents like hexane.

Validate protocols using elemental analysis and side-product identification (e.g., GC-MS) .

Q. Can this compound be functionalized for targeted drug delivery systems?

The bromomethyl group allows post-synthetic modifications, such as nucleophilic substitution with amines or thiols. For example, coupling with mitochondria-targeting ligands (e.g., triphenylphosphonium derivatives) could enhance cellular uptake in drug conjugates . Stability studies in physiological buffers (pH 7.4) are critical to assess hydrolytic degradation.

Q. What are the challenges in scaling up its synthesis for multigram applications?

- Solvent Volume : Scaling toluene-based reactions requires efficient distillation for reuse.

- Exothermic Reactions : Controlled addition of triphenylphosphine to avoid runaway reactions.

- Crystallization Control : Slow cooling to prevent amorphous solid formation. Pilot-scale trials with in-line FTIR monitoring are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.